molecular formula C8H4F3N3O2 B2534190 6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 1896831-02-9

6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No. B2534190
CAS RN: 1896831-02-9
M. Wt: 231.134
InChI Key: MJQIUZLIHKYVNX-UHFFFAOYSA-N
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Description

“6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazoles often involves the use of hydrazine hydrate . For example, one method involves adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, and regulating the pH value to 6 . This is followed by a series of steps involving chlorobenzene and trifluoroacetic anhydride .


Molecular Structure Analysis

The molecular structure of triazoles, including “6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid”, is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows triazoles to readily bind in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazoles are known for their reactivity and versatility in chemical reactions . They can undergo a variety of reactions, including nucleophilic reactions . The specific reactions that “6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid” undergoes would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid” would depend on its specific structure. For example, its empirical formula is C7H4F3NO2 and its molecular weight is 191.11 .

Scientific Research Applications

Antibacterial Activity

Triazole-containing hybrids, including 1,2,4-triazoles, have shown promising antibacterial activity against Staphylococcus aureus. These compounds act as potent inhibitors of various bacterial enzymes and proteins, demonstrating potential as novel anti-S. aureus agents due to their broad-spectrum antibacterial activity against diverse clinically significant organisms, including drug-resistant forms (Li & Zhang, 2021).

Central Nervous System (CNS) Drug Synthesis

Functional chemical groups in heterocycles, including triazoles, are identified as potential leads for the synthesis of compounds with CNS activity. These compounds exhibit effects ranging from depression to euphoria and convulsion, indicating their potential in developing new CNS drugs (Saganuwan, 2017).

Environmental and Biodegradation Studies

Studies on the microbial degradation of polyfluoroalkyl chemicals have highlighted the environmental fate of triazole derivatives. The degradation pathways and the identification of novel degradation intermediates are crucial for evaluating the environmental impact and for the development of remediation strategies for these persistent chemicals (Liu & Avendaño, 2013).

Optical Sensors

Pyrimidine derivatives, which can be related structurally to triazoles, are utilized as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds, making them appropriate for use as sensing probes in the development of optical sensors with a range of biological and medicinal applications (Jindal & Kaur, 2021).

Fluorinated Alternatives and Environmental Safety

Research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) explores the chemical identities and environmental impacts of these substances, including their persistence, bioaccumulation, and potential toxic effects. The need for further toxicological studies to evaluate the safety of these alternatives is emphasized (Wang et al., 2013).

Mechanism of Action

The mechanism of action of triazoles is often related to their ability to bind with a variety of enzymes and receptors in the biological system . This allows them to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antiviral activities .

Safety and Hazards

The safety and hazards of “6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid” would depend on its specific properties and uses. It has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

The future directions for research on “6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid” and other triazoles could involve further exploration of their synthesis methods , investigation of their biological activities , and development of new applications .

properties

IUPAC Name

6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-2-5-12-6(7(15)16)13-14(5)3-4/h1-3H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQIUZLIHKYVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid

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